(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyridine ring, and multiple functional groups such as hydroxyl, nitrile, and dichlorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a 2,4-dichlorophenyl group. This intermediate is then subjected to a series of reactions, including aldol condensation, to introduce the pyridine ring and other functional groups under controlled conditions such as temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitrile group results in an amine derivative.
Scientific Research Applications
(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and leading to its observed effects. For instance, the nitrile group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different core structures.
Furan derivatives: Molecules with furan rings and various substituents.
Pyridine derivatives: Compounds containing pyridine rings with different functional groups.
Uniqueness
The uniqueness of (5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C18H10Cl2N2O3 |
---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10Cl2N2O3/c1-9-13(17(23)22-18(24)14(9)8-21)7-11-3-5-16(25-11)12-4-2-10(19)6-15(12)20/h2-7H,1H3,(H,22,23,24)/b13-7+ |
InChI Key |
QUURPVQTCJQTMQ-NTUHNPAUSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.